molecular formula C12H16N2 B2948601 2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane CAS No. 1824314-75-1

2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane

Cat. No. B2948601
M. Wt: 188.274
InChI Key: AIKSNFVEXKPINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo .

Scientific Research Applications

Synthesis and Catalysis

A concise and scalable synthesis of 2,6-diazaspiro[3.3]heptane, a structural surrogate of piperazine, was reported, highlighting its application in arene amination reactions to yield a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes. This demonstrates the compound's usefulness in facilitating complex chemical transformations, particularly in Pd-catalyzed aryl amination reactions (Burkhard & Carreira, 2008).

Chemical Synthesis

A practical route to synthesize 2,6-diazaspiro[3.3]heptanes through reductive amination of a readily available aldehyde with primary amines or anilines was described, indicating the methods' applicability to both library and large-scale synthesis. This underscores the versatility and efficiency of synthesizing these compounds for further chemical exploration (Hamza et al., 2007).

Novel Synthesis Approaches

The novel synthesis of highly functionalized pyrazolone systems via the rearrangement of 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-diones was investigated. This approach highlights the compound's utility in creating complex molecular structures, offering a new pathway for synthesizing pyrazolone derivatives with potential biological activities (Metwally et al., 2011).

Anticonvulsant Activity

In a study focused on the development of new anticonvulsants, a series of 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones were synthesized and tested for anticonvulsant activity. This research demonstrates the potential of such compounds in contributing to the development of new therapeutic agents for the treatment of convulsive disorders (He et al., 2010).

Antibacterial Agents

The design and synthesis of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens were explored. This research underscores the potential application of diazaspiroheptane derivatives in creating effective antibacterial drugs for treating respiratory tract infections (Odagiri et al., 2013).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

2-(4-methylphenyl)-2,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-10-2-4-11(5-3-10)14-8-12(9-14)6-13-7-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKSNFVEXKPINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3(C2)CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane

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